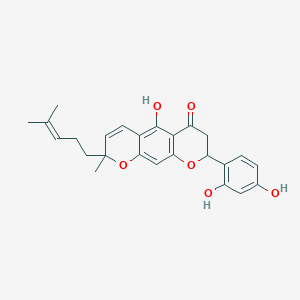
5-(3,4-Dimethoxyphenyl)-oxa-cyclopentan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,4-Dimethoxyphenyl)-oxa-cyclopentan-2-one, also known as DOM, is a synthetic hallucinogenic drug that belongs to the class of phenethylamines. It was first synthesized in the 1960s by Alexander Shulgin, a renowned chemist, and pharmacologist. DOM is a potent psychoactive compound that has been used in scientific research to study the mechanism of action of hallucinogenic drugs and their effects on the human brain.
Wirkmechanismus
5-(3,4-Dimethoxyphenyl)-oxa-cyclopentan-2-one acts as a potent agonist of the serotonin 5-HT2A receptor, which is responsible for the psychedelic effects of hallucinogenic drugs. It binds to the receptor and activates a cascade of intracellular signaling pathways, leading to the release of neurotransmitters such as dopamine and serotonin. This results in altered perception, thought, and mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(3,4-Dimethoxyphenyl)-oxa-cyclopentan-2-one are similar to those of other hallucinogenic drugs such as LSD and psilocybin. It alters the perception of time, space, and reality, and can induce vivid visual and auditory hallucinations. It can also cause changes in mood, thought, and emotion, and can lead to profound spiritual experiences.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-(3,4-Dimethoxyphenyl)-oxa-cyclopentan-2-one in scientific research has several advantages. It is a potent and selective agonist of the serotonin 5-HT2A receptor, which makes it a useful tool for studying the neurochemical basis of hallucinations and altered states of consciousness. However, its use is limited by its potency and potential toxicity. It can cause severe adverse effects such as hypertension, tachycardia, and hyperthermia, which can be fatal in some cases.
Zukünftige Richtungen
There are several future directions for the use of 5-(3,4-Dimethoxyphenyl)-oxa-cyclopentan-2-one in scientific research. One area of interest is the development of new drugs that target the serotonin 5-HT2A receptor for the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is the study of the long-term effects of hallucinogenic drugs on the brain and behavior, which could have implications for the treatment of addiction and other mental health disorders. Additionally, the use of 5-(3,4-Dimethoxyphenyl)-oxa-cyclopentan-2-one in combination with other drugs or therapies could provide new insights into the mechanisms of action of these treatments.
Synthesemethoden
The synthesis of 5-(3,4-Dimethoxyphenyl)-oxa-cyclopentan-2-one involves several steps, including the condensation of 3,4-dimethoxyphenylacetone with nitromethane, reduction of the nitro group, and cyclization of the resulting intermediate with a base. The final product is obtained in the form of a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
5-(3,4-Dimethoxyphenyl)-oxa-cyclopentan-2-one has been used in scientific research to study the mechanism of action of hallucinogenic drugs and their effects on the human brain. It has been found to act as a potent agonist of the serotonin 5-HT2A receptor, which is responsible for the psychedelic effects of hallucinogenic drugs. The use of 5-(3,4-Dimethoxyphenyl)-oxa-cyclopentan-2-one in scientific research has provided valuable insights into the neurochemical basis of hallucinations and altered states of consciousness.
Eigenschaften
Produktname |
5-(3,4-Dimethoxyphenyl)-oxa-cyclopentan-2-one |
|---|---|
Molekularformel |
C12H14O4 |
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
5-(3,4-dimethoxyphenyl)oxolan-2-one |
InChI |
InChI=1S/C12H14O4/c1-14-10-4-3-8(7-11(10)15-2)9-5-6-12(13)16-9/h3-4,7,9H,5-6H2,1-2H3 |
InChI-Schlüssel |
WUTCRAWYHFZCPK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2CCC(=O)O2)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2CCC(=O)O2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(tert-butyl)-3-[({2,4-dimethyl-3-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)amino]propanamide](/img/structure/B240935.png)
![N-{2-hydroxy-3-[(methylsulfonyl)(phenyl)amino]propyl}-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B240939.png)
![(5'-bromo-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B240946.png)
![(4',7'-dimethyl-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B240947.png)

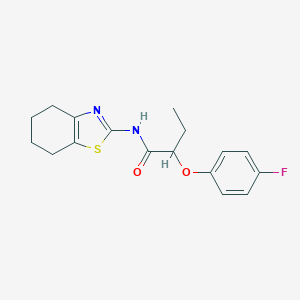
![2-[1-(4-Fluorobenzoyl)piperidin-4-yl]-1,3-benzoxazole](/img/structure/B240957.png)
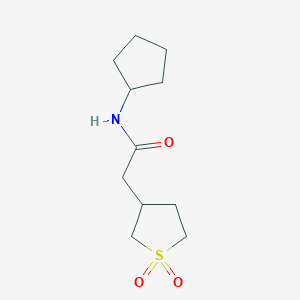
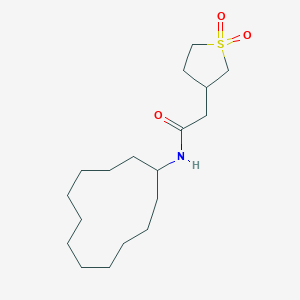

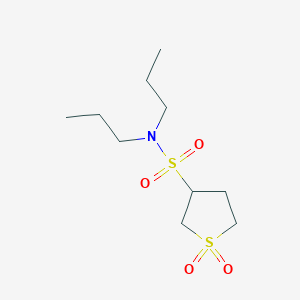
![1-[(1,1-Dioxidotetrahydro-3-thienyl)sulfonyl]pyrrolidine](/img/structure/B240965.png)
